Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a methoxy group, and a chloro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-(2-chloro-5-methoxyphenyl)benzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzoic acid ring.
Esterification: The nitrated product is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products
Oxidation: Formation of 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzaldehyde or 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoic acid.
Reduction: Formation of Methyl 3-(2-chloro-5-methoxyphenyl)-5-aminobenzoate.
Substitution: Formation of compounds like Methyl 3-(2-amino-5-methoxyphenyl)-5-nitrobenzoate.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound is studied for its potential biological activities. Derivatives of nitrobenzoates have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group is particularly significant as it can be reduced in vivo to form reactive intermediates that interact with biological targets.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its structural features contribute to the properties of the final material, such as thermal stability and mechanical strength.
Mechanism of Action
The biological activity of Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate is primarily due to its ability to undergo bioreduction. The nitro group can be reduced to an amine group, forming reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloro-5-methoxyphenyl)-4-nitrobenzoate
- Methyl 3-(2-chloro-5-methoxyphenyl)-6-nitrobenzoate
- Methyl 3-(2-chloro-4-methoxyphenyl)-5-nitrobenzoate
Uniqueness
Methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate is unique due to the specific positioning of its functional groups. The 5-nitro substitution on the benzoate ring, combined with the 2-chloro-5-methoxyphenyl moiety, provides distinct chemical reactivity and biological activity compared to its isomers. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-12-3-4-14(16)13(8-12)9-5-10(15(18)22-2)7-11(6-9)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQUWAGZVXWDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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